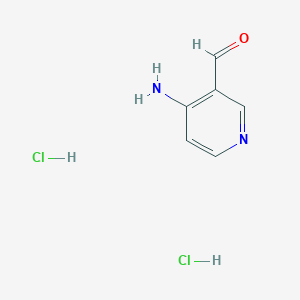

4-Aminonicotinaldehyde dihydrochloride

Description

BenchChem offers high-quality 4-Aminonicotinaldehyde dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminonicotinaldehyde dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminopyridine-3-carbaldehyde;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYBDQWKNONIEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C=O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679362 |

Source

|

| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927891-97-2 |

Source

|

| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Aminonicotinaldehyde dihydrochloride synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 4-Aminonicotinaldehyde Dihydrochloride

Authored by a Senior Application Scientist

Disclaimer: The synthesis of 4-Aminonicotinaldehyde dihydrochloride is not widely detailed in publicly accessible literature. This guide, therefore, presents a chemically sound, proposed synthetic pathway based on established, analogous chemical transformations. All protocols are intended for implementation by trained professional chemists in a controlled laboratory setting.

Introduction

4-Aminonicotinaldehyde, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic aldehyde, makes it a versatile precursor for the synthesis of more complex heterocyclic systems, including enzyme inhibitors and novel ligands. This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for obtaining 4-Aminonicotinaldehyde as its more stable dihydrochloride salt, tailored for researchers in drug development and organic synthesis.

Retrosynthetic Analysis

A logical approach to the synthesis of 4-Aminonicotinaldehyde begins with a retrosynthetic analysis. The target molecule can be disconnected to reveal more common starting materials. The primary transformations to consider are the formation of the amine and the aldehyde functionalities. The amino group can be derived from the reduction of a nitro group, a robust and high-yielding reaction. The aldehyde can be formed from the oxidation of a methyl group. This leads to 4-nitro-3-methylpyridine as a key intermediate, which itself can be synthesized from commercially available 3-methylpyridine (γ-picoline). The final step involves the formation of the dihydrochloride salt to enhance stability and solubility.

physicochemical properties of 4-Aminonicotinaldehyde dihydrochloride

An In-depth Technical Guide to 4-Aminonicotinaldehyde Dihydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on 4-Aminonicotinaldehyde dihydrochloride, a pivotal building block in contemporary medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, reactivity, and application. Herein, we explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Molecular Identity and Structural Elucidation

4-Aminonicotinaldehyde, also known as 4-amino-pyridine-3-carboxaldehyde, is a bifunctional aromatic heterocycle. The presence of a nucleophilic amino group and an electrophilic aldehyde group ortho to each other on a pyridine scaffold makes it a versatile synthon for constructing complex molecular architectures. The dihydrochloride salt enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to the free base.

Chemical Structure

The structure consists of a pyridine ring substituted at the 4-position with an amino group (-NH₂) and at the 3-position with a formyl group (-CHO). In the dihydrochloride salt, protonation occurs at the basic pyridine ring nitrogen and the exocyclic amino group.

Caption: Structure of 4-Aminonicotinaldehyde Dihydrochloride

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is essential for experimental design, including solubility tests, reaction stoichiometry, and purification strategies.

| Property | Value | Source / Method |

| IUPAC Name | 4-aminopyridine-3-carbaldehyde;dihydrochloride | --- |

| Synonyms | 4-Amino-3-formylpyridine dihydrochloride | --- |

| CAS Number | 927891-97-2 | [1][2] |

| Molecular Formula | C₆H₈Cl₂N₂O | (Calculated) |

| Molecular Weight | 195.05 g/mol | (Calculated) |

| Appearance | Solid (predicted off-white to light brown) | [3] |

| Melting Point | 113-118 °C (for free base) | |

| Solubility | Soluble in water, methanol. Poorly soluble in non-polar organic solvents. | (Inferred from salt form) |

| pKa | ~4.7 (Pyridine N, estimated) | [4] |

Synthesis and Purification

While multiple synthetic routes to aminopyridine scaffolds exist, a common laboratory-scale approach involves the functionalization of a pre-existing substituted pyridine. The conversion to the dihydrochloride salt is typically a straightforward final step.

Representative Synthetic Pathway

The synthesis of 4-aminonicotinaldehyde is not widely detailed in peer-reviewed literature, suggesting its primary role as a readily available building block from commercial suppliers. However, a plausible synthetic route can be conceptualized starting from isonicotinamide, leveraging a Hofmann rearrangement to install the 4-amino group, followed by functional group manipulation to introduce the 3-aldehyde. A crucial step is the protection of the amino group before introducing the aldehyde to prevent self-condensation or other side reactions.

Caption: Representative workflow for the synthesis of the target compound.

Experimental Protocol: Salt Formation (Self-Validating)

This protocol describes the final step of converting the free base to the dihydrochloride salt. The self-validating nature of this protocol lies in the visual confirmation of precipitation and subsequent characterization.

-

Dissolution: Dissolve 1.0 equivalent of 4-Aminonicotinaldehyde (free base) in a minimal amount of a suitable solvent like isopropanol (IPA) or anhydrous diethyl ether. The choice of solvent is critical; it must dissolve the free base but be a poor solvent for the resulting salt.

-

Acidification: While stirring vigorously, add a solution of hydrogen chloride (2.2 equivalents) in the same solvent dropwise. Anhydrous HCl (e.g., 2M in diethyl ether) is crucial to prevent the introduction of water, which could affect product stability and purity.

-

Precipitation: The dihydrochloride salt should precipitate out of the solution as a solid. The formation of a precipitate is the first validation checkpoint. Continue stirring for 30-60 minutes at room temperature or below (0-5 °C) to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the product under high vacuum to remove all residual solvent. The final product should be a crystalline or amorphous solid.

-

Validation: Confirm the identity and purity of the final product via melting point analysis and spectroscopic methods (NMR, IR) as detailed in Section 5. A successful synthesis will yield a product with the expected spectral characteristics and a sharp melting point.

Chemical Reactivity and Stability

The utility of 4-Aminonicotinaldehyde dihydrochloride stems from the orthogonal reactivity of its functional groups.

-

Aldehyde Group: This group is a classic electrophile. It readily participates in nucleophilic additions and condensation reactions. Key transformations include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted aminomethylpyridines.

-

Wittig Reaction: Formation of a C=C double bond.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds.

-

-

Amino Group: This group is nucleophilic and can be acylated, alkylated, or used in cyclization reactions. Its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the pyridine ring and the adjacent aldehyde.

-

Pyridine Ring: The ring can undergo electrophilic substitution, although it is generally deactivated. The amino group is a strong activating group, directing substitution to the ortho and para positions.

Caption: Key reaction pathways for 4-Aminonicotinaldehyde.

Stability and Storage

Based on stability data for the parent 4-aminopyridine structure, the compound is expected to be chemically stable for extended periods when stored correctly.[5][6] 4-aminopyridine itself can oxidize and darken over time, a process accelerated by heat and light.[7]

-

Recommended Storage: Store in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize degradation.

Spectroscopic Characterization Protocols

Accurate structural confirmation is paramount. The following protocols outline the expected spectroscopic signatures for validation.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure dissolution, but the N-H and O-H (if hydrated) protons will exchange and may not be visible. DMSO-d₆ will allow for the observation of these exchangeable protons.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Expected Chemical Shifts (in DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet expected at a downfield chemical shift, typically δ 9.8-10.2 ppm . Its integration should correspond to 1H.

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected.

-

H2 (singlet or narrow doublet): ~δ 8.5-8.7 ppm .

-

H6 (doublet): ~δ 8.0-8.2 ppm .

-

H5 (doublet): ~δ 6.8-7.0 ppm .

-

-

Amine Protons (-NH₂): A broad singlet integrating to 2H, expected around δ 7.5-8.5 ppm . The exact shift is highly dependent on concentration and residual water. As a dihydrochloride salt, these protons may be significantly shifted downfield and broadened due to protonation and exchange.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate from a mull (e.g., Nujol).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

N-H Stretch: A broad band (or multiple bands) in the region of 3200-3400 cm⁻¹ corresponding to the amino group. Protonation in the salt form may broaden and shift these bands.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[8]

-

C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the fingerprint region, typically 1580-1620 cm⁻¹ and 1450-1500 cm⁻¹ .

-

Mass Spectrometry (MS)

-

Method: Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized compound.

-

Expected Ion: In positive ion mode, the primary observed ion will be the molecular ion of the free base plus a proton [M+H]⁺.

-

Calculated m/z for [C₆H₆N₂O + H]⁺: 123.0553.

-

Applications in Research and Drug Discovery

4-Aminonicotinaldehyde dihydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is embedded in numerous compounds investigated for various therapeutic areas.

-

Scaffold for Library Synthesis: The dual functionality allows for rapid diversification. For instance, the aldehyde can be converted into various heterocycles, while the amine can be functionalized with different acid chlorides or sulfonyl chlorides, creating a large library of related compounds for high-throughput screening.

-

Precursor to Bioactive Molecules: The aminonicotinamide framework is a key feature in compounds designed as enzyme inhibitors, receptor antagonists, and modulators of cellular signaling pathways. Patents in medicinal chemistry frequently cite the use of substituted aminopyridines as core structures for novel therapeutics.[9][10] The strategic placement of the amino and formyl groups allows for the synthesis of rigid, bicyclic structures that can effectively target protein active sites.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the dihydrochloride is not widely available, data from the free base (CAS 42373-30-8) and the parent compound 4-aminopyridine provide a strong basis for safe handling protocols.

-

Hazard Identification:

-

Harmful if swallowed (Acute Tox. 4 Oral).

-

May cause an allergic skin reaction (Skin Sens. 1).

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

-

-

Handling and Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash occurs, seek medical advice.

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

-

-

Storage:

References

Click to expand

-

Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

-

Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy. [Link]

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]

-

Trissel, L. A. (2001). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

-

4-Aminonicotinaldehyde dihydrochloride (927891-97-2). Beijing Xinheng Research Technology Co., Ltd. [Link]

-

4-Amino-pyridine-3-carboxaldehyde. Amerigo Scientific. [Link]

- 4-aminopyridine preparation method.

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison Chemistry. [Link]

- Pharmaceutical composition.

-

Patents - Medicinal Chemistry. UT Southwestern Medical Center. [Link]

- Compositions and methods for treating sickle cell disease.

-

Pyridine-4-carbaldehyde. Wikipedia. [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. (2017). [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. (2019). [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. (2019). [Link]

- Compositions containing aromatic aldehydes and their use in treatments.

-

NMR Analysis - Determining a Structure with IR and NMR. YouTube. (2018). [Link]

-

Cutting-Edge Innovations: Recent Patents in Medicinal Chemistry. ResearchGate. (2023). [Link]

-

¹H NMR and ¹³C NMR of 2-aminonicotinaldehyde (ANA). ResearchGate. [Link]

-

3-Aminopyridine-4-carboxaldehyde. PubChem. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Aminonicotinaldehyde dihydrochloride - CAS:927891-97-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. cjhp-online.ca [cjhp-online.ca]

- 6. sefh.es [sefh.es]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Patents - Medicinal Chemistry - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Aqueous Buffer Solubility of 4-Aminonicotinaldehyde Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the aqueous buffer solubility of 4-Aminonicotinaldehyde dihydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical physicochemical principles governing the solubility of this molecule, outlines robust experimental protocols for its determination, and offers insights into data analysis and potential challenges. By explaining the causality behind experimental choices and grounding methodologies in established scientific principles, this guide serves as an essential resource for accurately characterizing this compound for downstream applications.

Introduction

4-Aminonicotinaldehyde, a pyridine derivative featuring both an amino and an aldehyde functional group, is a compound of interest in various chemical and pharmaceutical research domains.[1] It is often supplied as a dihydrochloride salt to enhance its stability and initial aqueous solubility.[2][3] Understanding the precise solubility of this compound in physiologically relevant aqueous buffers is a cornerstone of preclinical development. Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause poor bioavailability.

This guide provides the theoretical and practical foundation for determining the thermodynamic equilibrium solubility of 4-Aminonicotinaldehyde dihydrochloride, ensuring that researchers can generate high-quality, reliable data to support their discovery and development programs.

Section 1: Physicochemical Fundamentals and Solubility Profile

The aqueous solubility of 4-Aminonicotinaldehyde dihydrochloride is not a single value but rather a profile that is highly dependent on pH. This behavior is dictated by the molecule's ionizable functional groups: the exocyclic amino group and the nitrogen atom within the pyridine ring.

As a dihydrochloride salt, the molecule exists in a fully protonated, cationic state. This ionic form is highly polar and interacts favorably with water, leading to high solubility in acidic conditions.[2][3][4] As the pH of the aqueous buffer increases, the molecule undergoes sequential deprotonation events, shedding its positive charges to become a neutral, less polar free base. This transition significantly reduces its interaction with water, causing a sharp decrease in solubility.

The key to predicting this pH-dependent profile lies in the pKa values of the two nitrogen atoms. The pKa is the pH at which 50% of the specific functional group is in its protonated (ionized) form and 50% is in its deprotonated (neutral) form.

-

Pyridine Ring Nitrogen: The pyridine nitrogen is a moderately basic site.[5] Its protonated form (a pyridinium ion) will deprotonate as the pH rises.

-

Exocyclic Amino Group: The 4-amino group is also basic and will exist as an ammonium cation at low pH.

The dihydrochloride salt form ensures that both nitrogens are protonated upon initial dissolution in water. As the pH is adjusted upwards with buffers, the compound will transition from a highly soluble dication to a less soluble monocation, and finally to the poorly soluble neutral species. This relationship is a critical consideration for any experimental work, from preparing stock solutions to designing in-vitro assays.

Caption: pH-dependent speciation of 4-Aminonicotinaldehyde.

Section 2: Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[6][7] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a thermodynamic value that is crucial for biopharmaceutical classification and formulation decisions.[7][8]

Rationale for Method Selection

The shake-flask method is chosen over kinetic methods for its accuracy. Kinetic solubility assays, which often involve diluting a DMSO stock solution into a buffer, can lead to supersaturated solutions that overestimate the true solubility. For lead optimization and formulation, the thermodynamic value is the gold standard.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 4-Aminonicotinaldehyde dihydrochloride across a range of pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

4-Aminonicotinaldehyde dihydrochloride (solid powder)

-

Aqueous buffers (e.g., citrate for pH 2-5, phosphate for pH 5-8, borate for pH >8)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Mechanical shaker/agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is recommended.[9][10]

-

Calibrated pH meter

Procedure:

-

Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range. Verify the final pH of each buffer solution after preparation.

-

Compound Addition: Add an excess amount of solid 4-Aminonicotinaldehyde dihydrochloride to a vial containing a known volume of a specific buffer.

-

Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium with the solid phase was possible.[7] Start with an amount estimated to be at least 2-3 times the expected highest solubility.

-

-

Equilibration: Seal the vials and place them on a mechanical shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 24 hours.

-

Expert Insight: 24 to 48 hours is a standard equilibration time to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may only yield kinetic values. For some compounds, equilibrium may take longer, which should be assessed during preliminary testing.[8]

-

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles. Two effective methods are:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm).

-

-

pH Measurement: Measure and record the final pH of the saturated solution. This is important as the dissolution of a salt can sometimes alter the buffer pH.[7]

-

Quantification: Prepare a dilution series of the clear, saturated filtrate. Analyze these samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[9][11]

Caption: Experimental workflow for the Shake-Flask solubility method.

Section 3: Data Analysis and Presentation

The data obtained from the HPLC-UV analysis must be processed to determine the solubility at each pH point.

-

Calibration Curve: Plot the analytical signal (e.g., peak area) from the standards versus their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable assay.

-

Solubility Calculation: Use the regression equation to calculate the concentration of 4-Aminonicotinaldehyde in the diluted saturated samples. Remember to account for the dilution factor to determine the final solubility of the undiluted saturated solution.

-

Data Presentation: Summarize the quantitative results in a clear, structured table. This allows for easy comparison of solubility across different conditions.

Table 1: Hypothetical Solubility Data for 4-Aminonicotinaldehyde Dihydrochloride at 25°C

| Buffer System | Final Measured pH | Mean Solubility (mg/mL) | Mean Solubility (mM) |

| Citrate | 2.01 | > 200 | > 1020 |

| Citrate | 5.05 | 85.4 | 435.7 |

| Phosphate | 7.42 | 1.2 | 6.1 |

| Borate | 9.08 | < 0.1 | < 0.5 |

Note: Data are hypothetical and for illustrative purposes only. The molecular weight of the dihydrochloride salt (C₆H₈Cl₂N₂O) is approximately 195.05 g/mol .

Plotting solubility (on a logarithmic scale) versus pH will provide a visual representation of the compound's pH-solubility profile, which is invaluable for predicting its behavior in different environments.

Section 4: Practical Considerations and Troubleshooting

-

Compound Stability: Aldehydes can be susceptible to oxidation or other degradation pathways, especially at non-neutral pH or over long incubation times.[13] It is crucial to assess the stability of the compound under the experimental conditions. This can be done by monitoring for the appearance of degradation peaks in the HPLC chromatogram.

-

Buffer Effects: The composition of the buffer itself can sometimes influence solubility.[14] For instance, phosphate ions might interact differently with the compound than citrate ions. While typically a minor effect, it is important to be consistent with the buffer systems used.

-

Common Ion Effect: When working with the dihydrochloride salt, adding it to a buffer that contains chloride ions can slightly suppress solubility due to the common ion effect. This is generally negligible compared to the large pH-driven effects but is a known physicochemical phenomenon.[15]

-

Phase Transformation: When a highly soluble salt form is added to a buffer where the free base is the thermodynamically stable form (typically neutral to basic pH), the salt may dissolve and then precipitate as the less soluble free base.[16] The shake-flask method inherently accounts for this by allowing the system to reach its true final equilibrium.

Conclusion

Accurately determining the aqueous buffer solubility of 4-Aminonicotinaldehyde dihydrochloride is a non-trivial but essential task for its scientific and therapeutic development. By understanding the fundamental principles of its pH-dependent behavior and employing a rigorous, validated methodology like the shake-flask protocol, researchers can generate reliable and reproducible data. This information is critical for informing experimental design, developing viable formulations, and ultimately ensuring the successful application of this compound in research and development.

References

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health. [Link]

-

Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. (2001). Chromatography Online. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

-

4-Aminonicotinaldehyde. PubChem, National Institutes of Health. [Link]

-

Amines as Bases. (2020). Chemistry LibreTexts. [Link]

-

Why do amines dissolve in hydrochloric acid?. (2017). Quora. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. [Link]

-

Amines. Purdue University. [Link]

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (2010). Pure and Applied Chemistry. [Link]

-

Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review. [Link]

-

Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. (2011). Journal of Pharmaceutical Sciences. [Link]

-

Pyridine. Wikipedia. [Link]

-

Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. (2016). Journal of Chromatography A. [Link]

-

Common Ion Effect: Solubility and Buffers. (2021). YouTube. [Link]

-

Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions. (2023). Frontiers in Veterinary Science. [Link]

Sources

- 1. 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amines, [chemed.chem.purdue.edu]

- 4. quora.com [quora.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorio.ufba.br [repositorio.ufba.br]

- 11. auroraprosci.com [auroraprosci.com]

- 12. enamine.net [enamine.net]

- 13. Frontiers | Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions [frontiersin.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. youtube.com [youtube.com]

- 16. Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminonicotinaldehyde dihydrochloride mechanism of action in bioconjugation

An In-Depth Technical Guide to the Bioconjugation Mechanisms of Pyridine-Based Aldehydes, with a Focus on the Putative Reactivity of 4-Aminonicotinaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for 4-Aminonicotinaldehyde dihydrochloride in bioconjugation. While this specific reagent is not widely documented in mainstream bioconjugation literature, its chemical structure—possessing both a reactive aldehyde and an aminopyridine moiety—allows for a detailed, mechanism-based exploration of its utility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply aldehyde-based ligation chemistries. We will dissect the core chemical principles, propose the most probable reaction pathways, provide detailed experimental protocols, and discuss the critical parameters for successful and stable bioconjugate formation.

Introduction: The Strategic Value of the Aldehyde Handle in Bioconjugation

Site-specific bioconjugation has become an essential tool for the creation of advanced biologics, including antibody-drug conjugates (ADCs), diagnostic agents, and functionalized biomaterials. The aldehyde functional group serves as a powerful and versatile chemical handle for achieving this precision.[1] Its primary advantage lies in its bioorthogonality; native proteins and other biomolecules are generally devoid of aldehyde or ketone groups. This allows for the introduction of a unique reactive site that can be targeted with high specificity.[1]

The molecule at the center of our discussion, 4-Aminonicotinaldehyde, is a derivative of pyridine-3-carboxaldehyde. Its structure suggests two primary modes of reactivity for bioconjugation, centered around the aldehyde group. This guide will explore these mechanisms, from the well-established reductive amination pathway to more advanced, stability-enhancing ligations.

Core Reactive Moiety: The Pyridinecarboxaldehyde

The reactivity of 4-Aminonicotinaldehyde is dominated by the electrophilic nature of its aldehyde carbon. The pyridine ring, particularly with the electron-donating 4-amino group, modulates this reactivity. Pyridinecarboxaldehydes are a known class of reagents for protein modification, with some derivatives showing remarkable selectivity for the N-terminus of a protein.[2][3]

The primary reaction partner for an aldehyde in a biological context is a nucleophilic amine, most commonly the ε-amino group of a lysine residue or the α-amino group of the N-terminus of a polypeptide chain.

Proposed Mechanism of Action 1: Reductive Amination

The most direct and widely practiced mechanism for conjugating an aldehyde-bearing molecule to a protein is reductive amination.[4][5] This robust, two-step, one-pot reaction forms a stable secondary amine linkage, which is a significant advantage over the hydrolytically less stable C=N bond of an unreduced imine (Schiff base).

Mechanism Breakdown:

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of a primary amine from the protein (e.g., a lysine side chain) on the electrophilic carbonyl carbon of the 4-Aminonicotinaldehyde. This is a reversible condensation reaction that results in the formation of a protonated imine intermediate (a Schiff base), with the elimination of a water molecule.[6] The optimal pH for this step is typically slightly acidic to neutral (pH 6-8), which facilitates both amine nucleophilicity and protonation of the carbonyl oxygen.

-

Reductive Stabilization: The intermediate imine is then selectively reduced to a stable secondary amine by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the classic reagent of choice for this step because it is stable in aqueous solutions and selectively reduces imines much faster than it reduces aldehydes.[6] This ensures that the aldehyde on the starting reagent is not consumed before it can react with the protein.

Visualizing the Reductive Amination Pathway

Caption: Reductive amination workflow for bioconjugation.

Proposed Mechanism of Action 2: Pictet-Spengler and Related Ligations

A more advanced and compelling possibility for forming highly stable bioconjugates involves a Pictet-Spengler type ligation. The classic Pictet-Spengler reaction involves the condensation of an aldehyde with a β-arylethylamine (like tryptamine), followed by an electrophilic aromatic substitution to form a C-C bond and a heterocyclic ring system.[7][8] While 4-Aminonicotinaldehyde does not contain an indole moiety itself, it can react with a protein that does, or with a protein that has been functionalized with a suitable nucleophile.

A particularly relevant evolution of this chemistry is the Hydrazino-Pictet-Spengler (HIPS) ligation .[9][10] This reaction proceeds rapidly at neutral pH and forms a very stable C-C bond.[9][10]

Hypothetical HIPS-like Reaction with a Functionalized Protein:

If a target protein is first functionalized with a hydrazino-indole moiety, the 4-Aminonicotinaldehyde can then react via a HIPS-like mechanism:

-

Hydrazone Formation: The aldehyde of the 4-aminonicotinaldehyde reacts with the hydrazine group on the modified protein to form a hydrazone intermediate.

-

Intramolecular Cyclization: The nearby indole ring then acts as a nucleophile, attacking the C=N bond of the hydrazone in an intramolecular cyclization. This step forms the stable C-C bond and the final heterocyclic product.

This approach offers superior stability compared to hydrazone or oxime linkages, which can be susceptible to hydrolysis.[7][10][11]

Visualizing the Hydrazino-Pictet-Spengler (HIPS) Ligation

Caption: The Hydrazino-Pictet-Spengler (HIPS) ligation pathway.

Experimental Protocols

To apply these mechanisms, one must either have a protein with accessible amine groups (for reductive amination) or introduce a specific reactive handle onto the protein (such as an aldehyde for reaction with a hydrazine-modified small molecule, or vice-versa).

Protocol 1: General Reductive Amination of a Protein

This protocol describes the conjugation of an aldehyde-containing molecule to the lysine residues of a protein.

Materials:

-

Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., PBS, pH 7.4).

-

4-Aminonicotinaldehyde dihydrochloride (or other aldehyde-reagent).

-

Sodium cyanoborohydride (NaBH₃CN), 5M solution in 10 mM NaOH.

-

Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.5-7.0.

-

Desalting column (e.g., Zeba™ Spin Desalting Column) for buffer exchange and purification.

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

-

-

Reagent Preparation:

-

Dissolve the 4-Aminonicotinaldehyde dihydrochloride in the Reaction Buffer to a concentration of 10-50 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 20- to 50-fold molar excess of the dissolved aldehyde reagent to the protein solution.

-

Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.

-

Add the 5M NaBH₃CN solution to a final concentration of 50-100 mM. Caution: NaBH₃CN is toxic. Handle with appropriate care.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

-

-

Purification:

-

Remove excess, unreacted aldehyde reagent and reducing agent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Confirm conjugation using SDS-PAGE (a shift in molecular weight), UV-Vis spectroscopy (if the reagent has a chromophore), and/or mass spectrometry (for precise determination of labeling).

-

Protocol 2: Introduction of an Aldehyde Tag for Subsequent Ligation

This protocol uses the formylglycine-generating enzyme (FGE) system to create a site-specific aldehyde on a protein.[1]

Materials:

-

Protein of interest cloned with an "aldehyde tag" sequence (e.g., CxPxR).

-

Expression system (e.g., E. coli or mammalian cells) capable of co-expressing FGE.

-

Purification system for the tagged protein (e.g., Ni-NTA chromatography for His-tagged proteins).

Methodology:

-

Expression:

-

Co-express the gene for the tagged protein and the gene for FGE in your chosen host system.

-

During expression, FGE will recognize the consensus sequence and oxidize the cysteine residue to a formylglycine (fGly), which contains the reactive aldehyde.[1]

-

-

Purification:

-

Lyse the cells and purify the aldehyde-tagged protein using standard chromatographic techniques.

-

-

Conjugation:

-

The purified protein now contains a site-specific aldehyde handle. It can be conjugated to any alkoxyamine, hydrazine, or hydrazide-functionalized molecule (e.g., a drug, a fluorophore) using protocols similar to those for oxime or hydrazone ligation, which are well-documented.[11] These reactions typically proceed efficiently at slightly acidic pH (4.5-6.5).

-

Data Summary and Key Parameters

Successful bioconjugation depends on careful control of reaction parameters. The following table summarizes key considerations for the primary mechanisms discussed.

| Parameter | Reductive Amination | HIPS Ligation | Rationale & Expert Insight |

| pH | 6.0 - 8.0 | 6.5 - 7.5 | Balances amine nucleophilicity and imine/hydrazone stability. HIPS ligation is notably efficient at neutral pH.[9][10] |

| Temperature | 4°C to 25°C | 25°C to 37°C | Lower temperatures can reduce non-specific reactions and protein degradation but will slow the reaction rate. |

| Reagent Ratio | 20-100x molar excess | 5-20x molar excess | Higher excess drives the reaction to completion but may require more extensive purification. |

| Reducing Agent | NaBH₃CN | Not required | NaBH₃CN is specific for imines over aldehydes.[6] The C-C bond formed in HIPS is inherently stable. |

| Linkage Stability | Very High (C-N bond) | Extremely High (C-C bond) | The C-C bond from a Pictet-Spengler type reaction is considered one of the most stable linkages in bioconjugation.[7][8] |

Conclusion and Future Perspectives

While 4-Aminonicotinaldehyde dihydrochloride is not a widely characterized bioconjugation reagent, its structure provides a clear basis for predictable and useful reactivity. The aldehyde group is a proven handle for both simple and advanced ligation strategies. The most probable mechanism of action is reductive amination , which yields a highly stable conjugate through a straightforward and robust protocol.

For applications demanding the utmost in vivo stability, a Pictet-Spengler type ligation represents the gold standard. By functionalizing a target protein with a suitable nucleophile, 4-Aminonicotinaldehyde could be employed to form an irreversible C-C bond, creating exceptionally durable bioconjugates. Researchers are encouraged to empirically test these proposed mechanisms and optimize the reaction conditions for their specific protein and application, thereby unlocking the full potential of this and other novel pyridine-based aldehyde reagents.

References

-

Agarwal, P., Kudirka, R., Albers, A. E., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. [Link]

-

Agarwal, P., van der Weijden, J., Sletten, E. M., Rabuka, D., & Bertozzi, C. R. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(1), 46–51. [Link]

-

Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Pictet-Spengler ligation for protein chemical modification. PNAS, 110(1), 46-51. [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: A Versatile, Mild, and Efficient Aldehyde Conjugation Strategy. American Pharmaceutical Review. [Link]

-

Agarwal, P., Kudirka, R., Albers, A. E., Barfield, R. M., de Hart, G. W., Drake, P. M., Jones, L. C., & Rabuka, D. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. PubMed, 23731037. [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

-

Sha, S., & Gopishetty, B. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]

-

Meades, G., & Pasumarthy, M. (2011). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 22(8), 1546–1555. [Link]

-

MacDonald, J. I., et al. (2021). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au, 1(9), 1383-1392. [Link]

-

CellMosaic, Inc. (n.d.). Introducing Functional Groups. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Francis, M. B., & Carrico, I. S. (2010). Advances in Bioconjugation. Current Opinion in Chemical Biology, 14(6), 771-778. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Naz, S., Shah, F. A., Nadeem, H., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents. Molecules, 26(7), 2038. [Link]

-

O'Donnell, J. C., et al. (2021). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Chemical Science, 12(30), 10218-10224. [Link]

-

CellMosaic. (n.d.). Introducing Functional Groups. [Link]

-

MacDonald, J. I., Glover, D. J., & Pezacki, J. P. (2015). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Angewandte Chemie International Edition, 54(44), 13032-13036. [Link]

-

Kumar, A., & Singh, P. (2018). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 54(83), 11757-11772. [Link]

-

Georgieva, M., Zlatkov, A., & Pencheva, T. (2021). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Pharmaceuticals, 14(10), 990. [Link]

-

Wang, Y., et al. (2024). An ex situ gaseous reagent for multicomponent amine bioconjugation. ChemRxiv. [Link]

-

MacDonald, J. I., et al. (2021). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]

-

Hubin, T. J., et al. (2014). The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. Inorganica Chimica Acta, 421, 54-60. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Versatile Scaffold: A Technical Guide to the Applications of 4-Aminonicotinaldehyde in Drug Discovery and Beyond

For researchers, scientists, and drug development professionals, the identification of versatile molecular building blocks is paramount to innovation. 4-Aminonicotinaldehyde, a substituted pyridine derivative, has emerged as a cornerstone scaffold in the synthesis of a diverse array of functional molecules. Its unique arrangement of an aromatic amine and a reactive aldehyde on a pyridine ring provides a rich platform for the construction of complex heterocyclic systems with significant biological activity and intriguing photophysical properties. This guide offers an in-depth exploration of the applications of 4-aminonicotinaldehyde, providing not only a review of its utility but also actionable experimental insights to empower your research endeavors.

Core Properties and Reactivity of 4-Aminonicotinaldehyde

4-Aminonicotinaldehyde, also known as 4-aminopyridine-3-carbaldehyde, possesses the chemical formula C₆H₆N₂O and a molecular weight of 122.12 g/mol .[1] Its structure is characterized by a pyridine ring with an amino group at the 4-position and a formyl (aldehyde) group at the 3-position. This strategic placement of functional groups dictates its chemical reactivity and renders it a valuable synthon.

Table 1: Physicochemical Properties of 4-Aminonicotinaldehyde

| Property | Value | Reference |

| CAS Number | 42373-30-8 | [2] |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | White to light yellow to cream powder | |

| Melting Point | 97-98 °C | |

| Boiling Point | 342.2 °C at 760 mmHg | |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

The reactivity of 4-aminonicotinaldehyde is primarily governed by its two functional groups:

-

The Aldehyde Group: This electrophilic center readily participates in a variety of condensation reactions, most notably with active methylene compounds and amines. This reactivity is the gateway to forming a wide range of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of diverse heterocyclic scaffolds.

-

The Amino Group: The nucleophilic amino group can be acylated, alkylated, or can participate in cyclization reactions, often in concert with the aldehyde functionality or its derivatives.

Application in the Synthesis of Kinase Inhibitors: Building the Pharmacophore

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. 4-Aminonicotinaldehyde serves as an excellent starting material for the construction of various kinase inhibitor scaffolds, particularly those based on fused pyrimidine ring systems like pyrido[4,3-d]pyrimidines.

Rationale for Kinase Inhibitor Synthesis

The 4-aminopyridine moiety of 4-aminonicotinaldehyde is an ideal precursor for constructing the hinge-binding motif of many kinase inhibitors. The adjacent aldehyde group provides a convenient handle to build out the rest of the inhibitor, which can be tailored to occupy other regions of the ATP-binding site, thereby conferring potency and selectivity.

Synthetic Workflow: From 4-Aminonicotinaldehyde to Fused Pyrimidines

A common and effective strategy for constructing pyrido[4,3-d]pyrimidine-based kinase inhibitors from 4-aminonicotinaldehyde involves a multi-step sequence that leverages the reactivity of both the amino and aldehyde groups.

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Experimental Protocol: Synthesis of a Representative Pyrido[4,3-d]pyrimidine Scaffold

This protocol outlines a representative synthesis of a 2,4-diaminopyrido[4,3-d]pyrimidine derivative, a common core in many kinase inhibitors.

Step 1: Knoevenagel Condensation of 4-Aminonicotinaldehyde with Malononitrile

-

To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of a base such as piperidine or triethylamine.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, the product, 2-((4-aminopyridin-3-yl)methylene)malononitrile, will often precipitate from the reaction mixture.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices: The use of a base catalyst is crucial to deprotonate the active methylene group of malononitrile, generating a carbanion that can then act as a nucleophile and attack the electrophilic carbonyl carbon of the aldehyde. Ethanol is a common solvent for this reaction as it is polar enough to dissolve the starting materials and the product often has limited solubility, facilitating its isolation.

Step 2: Cyclization to form the Pyrido[4,3-d]pyrimidine Core

-

A mixture of the product from Step 1 (1.0 eq) and an excess of formamide is heated to a high temperature (typically 150-180 °C).

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

The crude product can be purified by recrystallization or column chromatography to yield the 2,4-diaminopyrido[4,3-d]pyrimidine scaffold.

Causality Behind Experimental Choices: Formamide serves as both a reactant and a solvent in this cyclization step. At high temperatures, it provides the necessary atoms to form the pyrimidine ring. The workup with water is effective for precipitating the often-sparingly soluble heterocyclic product.

Application in the Development of Fluorescent Probes

The development of fluorescent chemosensors for the detection of biologically relevant analytes is a rapidly growing field. The inherent reactivity of aldehydes makes them a prime target for the design of "turn-on" fluorescent probes. 4-Aminonicotinaldehyde can be envisioned as a key component in the synthesis of such probes, where the aldehyde functionality acts as the recognition site.

Principle of Aldehyde-Sensing Fluorescent Probes

Many fluorescent probes for aldehydes operate on the principle of a reaction-based sensing mechanism.[4] A common strategy involves the condensation of the aldehyde with a nucleophilic group on the probe, such as an amine or hydrazine, to form an imine or a hydrazone. This chemical transformation can lead to a significant change in the electronic properties of the fluorophore, resulting in a "turn-on" or "turn-off" of the fluorescence signal.

Caption: General mechanism of a "turn-on" fluorescent probe for aldehydes.

Hypothetical Design and Synthesis of a 4-Aminonicotinaldehyde-Based Fluorescent Probe

A hypothetical fluorescent probe for the detection of a specific analyte could be designed by coupling 4-aminonicotinaldehyde to a known fluorophore. For instance, a probe for detecting formaldehyde could be synthesized by reacting 4-aminonicotinaldehyde with a hydrazine-containing fluorophore. The aldehyde group of 4-aminonicotinaldehyde would serve as the reactive site for formaldehyde.

Experimental Protocol: Synthesis of a Naphthalimide-Based Fluorescent Probe Precursor

This protocol describes the synthesis of a precursor that could be further functionalized to create a fluorescent probe, illustrating the utility of 4-aminonicotinaldehyde in this context.

Step 1: Synthesis of a Hydrazone from 4-Aminonicotinaldehyde

-

Dissolve 4-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of a hydrazine derivative (e.g., 4-hydrazinyl-N-methyl-1,8-naphthalimide) (1.0 eq) in the same solvent.

-

Add a few drops of a catalytic acid, such as acetic acid, to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

The resulting hydrazone product will often precipitate and can be collected by filtration.

Causality Behind Experimental Choices: The acidic catalyst is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine. The naphthalimide moiety is a well-known and photostable fluorophore, making it an excellent choice for building a fluorescent probe.

Broader Applications in Heterocyclic Synthesis and Materials Science

Beyond its prominent roles in medicinal chemistry, 4-aminonicotinaldehyde is a valuable precursor for a wide range of other heterocyclic compounds and functional materials. Its ability to participate in multicomponent reactions makes it an efficient building block for creating molecular complexity in a single step.[5] Furthermore, its derivatives are being explored for their potential in materials science, for example, in the synthesis of metal-organic frameworks (MOFs) with interesting optical or catalytic properties.

Conclusion

4-Aminonicotinaldehyde is a testament to the power of a well-designed molecular scaffold. Its strategic combination of a reactive aldehyde and a versatile amino group on a pyridine core provides chemists with a powerful tool for the synthesis of a diverse array of functional molecules. From the development of life-saving kinase inhibitors to the design of innovative fluorescent probes, the applications of this compound are vast and continue to expand. The experimental insights and protocols provided in this guide are intended to serve as a foundation for further exploration and innovation, empowering researchers to unlock the full potential of this remarkable building block.

References

- Abass, M., & Ismail, M. M. (2000). Reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (I) towards N- and C-nucleophiles. Journal of the Chinese Chemical Society, 47(4A), 841-848.

- Basiri, A., et al. (2015). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 20(7), 11774-11806.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-(1H-Imidazol-1-yl)nicotinaldehyde.

- BenchChem. (2025). Application Notes & Protocols: The Strategic Use of 4-Methyl-5-nitropicolinaldehyde in the Synthesis of Novel Kinase Inhibitors.

- Chinchilla, R., et al. (2004). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development.

- El-Gazzar, A. R. B. A., et al. (2022). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 12(35), 22685-22704.

- Ganguly, S., et al. (2016). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Journal of the Iranian Chemical Society, 13(10), 1831-1839.

- Ismail, M. M., et al. (1997). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Monatshefte für Chemie Chemical Monthly, 128(1), 87-95.

- Menchikov, L. G., & Zavarzin, I. V. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis.

- Paladala, P. K., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Results in Chemistry, 5, 100829.

- PubChem. (n.d.). 4-Aminonicotinaldehyde.

-

PubChem. (n.d.). 4-Aminonicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Queener, S. F., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67.

- Sigma-Aldrich. (n.d.). 4-Amino-pyridine-3-carboxaldehyde.

- Semwal, K., & Das, A. K. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances.

- Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. Master's Thesis, The University of Texas Rio Grande Valley.

- Tayyari, F., Wood, D. E., Fanwick, P. E., & Sammelson, R. E. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285.

- Yadav, J. S., et al. (2004). Triphenylphosphine is an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile to afford olefins in excellent yields with (E)-geometry. European Journal of Organic Chemistry, 2004(3), 546-551.

Sources

The Ascending Trajectory of 4-Aminonicotinaldehyde Derivatives in Therapeutic Innovation: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone of pharmacophore design. Its inherent electronic properties and capacity for diverse functionalization have rendered it a privileged scaffold in a multitude of approved therapeutics. Within this vast chemical space, 4-aminonicotinaldehyde and its derivatives are emerging as a particularly compelling class of compounds. The strategic placement of an amino group and a reactive aldehyde function on the pyridine ring presents a unique synthetic handle for the creation of libraries of molecules with the potential to modulate a wide array of biological targets.

This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the potential biological applications of 4-aminonicotinaldehyde derivatives. Drawing upon the established bioactivities of structurally related aminopyridine and amino-aldehyde compounds, we will delve into the rationale behind their investigation as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document will not only summarize the current understanding but also provide actionable insights into the experimental design and methodologies crucial for advancing the preclinical and clinical development of these promising molecules.

The 4-Aminonicotinaldehyde Scaffold: A Synthesis of Reactivity and Bioactivity

The 4-aminonicotinaldehyde molecule (C₆H₆N₂O) is a pyridine derivative characterized by an amino group at the 4-position and a formyl (aldehyde) group at the 3-position.[1] This unique arrangement of functional groups is the key to its versatility in medicinal chemistry. The aldehyde group serves as a prime site for the synthesis of a wide range of derivatives, most notably Schiff bases through condensation with primary amines. This reaction is a robust and efficient method for generating molecular diversity.

The amino group, in turn, can be a critical pharmacophoric element, participating in hydrogen bonding and other key interactions with biological targets. Furthermore, the pyridine ring itself can engage in various non-covalent interactions, contributing to the overall binding affinity and specificity of the derivatives.

Synthetic Strategies: Gateway to Molecular Diversity

The primary route to derivatization of 4-aminonicotinaldehyde involves the reaction of its aldehyde group. The formation of Schiff bases (imines) is a particularly powerful strategy, allowing for the introduction of a vast array of substituents.

Caption: General scheme for the synthesis of 4-Aminonicotinaldehyde Schiff base derivatives.

This straightforward synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. By varying the 'R' group of the primary amine, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives to optimize their interaction with a specific biological target.

Potential Therapeutic Applications: A Landscape of Opportunity

While direct and extensive research on 4-aminonicotinaldehyde derivatives is still an expanding field, the well-documented biological activities of structurally analogous compounds provide a strong rationale for their investigation in several key therapeutic areas.

Oncology: Targeting the Engines of Cancer

The 4-amino heterocyclic scaffold is a prominent feature in a number of approved and investigational anticancer agents.[2] Derivatives of 4-aminoquinoline and 4-aminoquinazoline, for instance, have demonstrated potent activity as kinase inhibitors.[3][4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Rationale for Anticancer Potential:

-

Kinase Inhibition: The 4-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of many kinases. The rest of the molecule can be tailored to occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.[4][5]

-

Induction of Apoptosis: Some 4-anilinoquinolinylchalcone derivatives, which share a similar structural motif, have been shown to induce apoptosis in cancer cells through mechanisms such as ATP depletion and activation of caspases.[6][7]

-

Sensitization to Other Therapies: Certain 4-aminoquinoline derivatives have been found to sensitize tumor cells to the killing effects of other anticancer drugs, such as Akt inhibitors.[8]

Experimental Workflow for Anticancer Evaluation:

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Anti-inflammatory Therapeutics: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Derivatives of 4-aminoantipyrine have shown promise as potent anti-inflammatory agents, suggesting that 4-aminonicotinaldehyde derivatives could also be effective in this area.[9][10]

Rationale for Anti-inflammatory Potential:

-

Enzyme Inhibition: A likely mechanism of action is the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies of 4-aminoantipyrine analogs have shown good binding interactions with COX-1 and COX-2 enzymes.[9]

-

Modulation of Inflammatory Signaling: These compounds may also interfere with inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in the expression of pro-inflammatory genes.

Key Experimental Protocols:

-

In Vitro Anti-inflammatory Assays:

-

Cell Culture: Culture appropriate cell lines (e.g., RAW 264.7 macrophages).

-

Stimulation: Induce an inflammatory response using an agent like lipopolysaccharide (LPS).

-

Treatment: Treat the cells with varying concentrations of the 4-aminonicotinaldehyde derivatives.

-

Analysis: Measure the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6) using techniques like the Griess assay and ELISA.

-

-

In Vivo Models of Inflammation:

-

Model Induction: Utilize established animal models of inflammation, such as the carrageenan-induced paw edema model in rodents.

-

Drug Administration: Administer the test compounds orally or via injection.

-

Assessment: Measure the reduction in paw volume or other inflammatory markers compared to a control group.

-

Antimicrobial Agents: A New Front in the Fight Against Drug Resistance

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Schiff bases, readily synthesized from 4-aminonicotinaldehyde, are a well-established class of compounds with a broad spectrum of antimicrobial activity.[11][12]

Rationale for Antimicrobial Potential:

-

Disruption of Cell Wall Synthesis: Some Schiff bases may interfere with the synthesis of the bacterial cell wall, a target not present in mammalian cells.

-

Inhibition of Essential Enzymes: These compounds could inhibit key bacterial enzymes involved in metabolic pathways or DNA replication.

-

Formation of Metal Complexes: Schiff bases can chelate metal ions that are essential for microbial growth, effectively starving the pathogens.

Data on Antimicrobial Activity of Related Compounds:

| Compound Class | Target Organisms | Activity | Reference |

| Cinnamaldehyde-derived Schiff bases | Various bacteria and fungi | Good to excellent | [13] |

| 4-Aminoantipyrine-derived Schiff bases | E. faecalis and other bacteria | Significant | [14] |

| Imidazolidine derivatives | Selected bacteria and fungi | Good antibacterial and antifungal actions | [15] |

Neuroprotection: Defending the Brain Against Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need. The development of therapies that can slow or halt the progression of these devastating conditions is of paramount importance. The parent compound, 4-aminopyridine, is a known potassium channel blocker used to improve symptoms in multiple sclerosis and has shown neuroprotective properties.[16] This provides a strong rationale for exploring 4-aminonicotinaldehyde derivatives as potential neuroprotective agents.

Rationale for Neuroprotective Potential:

-

Modulation of Ion Channels: Derivatives could be designed to modulate the activity of ion channels involved in neuronal excitability and calcium homeostasis, which are often dysregulated in neurodegenerative diseases.

-

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative disorders. As discussed previously, 4-aminonicotinaldehyde derivatives have the potential for both anti-inflammatory and antioxidant activity.[17][18]

-

Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta and tau is a hallmark of Alzheimer's disease. Novel compounds could be designed to interfere with these aggregation processes.

Signaling Pathways in Neurodegeneration and Potential Intervention Points:

Caption: Potential intervention points for 4-aminonicotinaldehyde derivatives in neurodegenerative pathways.

Future Directions and Conclusion

The therapeutic potential of 4-aminonicotinaldehyde derivatives is vast and largely untapped. The synthetic tractability of the parent molecule, combined with the proven biological activities of structurally related compounds, provides a fertile ground for the discovery of novel therapeutics. Future research should focus on:

-

Systematic Library Synthesis and Screening: The generation of diverse libraries of 4-aminonicotinaldehyde derivatives and their high-throughput screening against a wide range of biological targets is a critical next step.

-

Mechanism of Action Studies: For promising hit compounds, detailed mechanistic studies are essential to understand their mode of action at the molecular level.

-

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for identifying candidates with drug-like properties.

-

In Vivo Efficacy Studies: The evaluation of lead compounds in relevant animal models of disease is necessary to establish their in vivo efficacy and safety.

References

-

MDPI. (2023, March 23). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]

-

PubMed. (2023, March 23). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]

-

ResearchGate. (2021, November 1). 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking. Retrieved from [Link]

-

PMC - PubMed Central. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Retrieved from [Link]

-

PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

MDPI. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

MDPI. (2022, November 17). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Retrieved from [Link]

-

PMC. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved from [Link]

-

ResearchGate. Synthesis, characterization, biological screening and molecular docking studies of 2-aminonicotinaldehyde (ANA) and its metal complexes | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

-

ResearchGate. (2023, April 30). Design and Biological Evaluation of 4-Iminohydantoin Sulfamides as New Anti-Acinetobacter baumannii Agents. Retrieved from [Link]

-

PubMed. (2019, May 15). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Retrieved from [Link]

-

PubMed Central. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Retrieved from [Link]

-

PubMed. (2021, March 2). Neuroprotective Properties of 4-Aminopyridine. Retrieved from [Link]

-

MDPI. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Retrieved from [Link]

-

ResearchGate. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF. Retrieved from [Link]

-

PubMed. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Retrieved from [Link]

-

PubChem. 4-Aminonicotinaldehyde. Retrieved from [Link]

-

PubMed. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Retrieved from [Link]

-

PubMed. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives. Retrieved from [Link]

-

Semantic Scholar. N-acylaminophenothiazines: neuroprotective agents displaying multifunctional activities for a potential treatment of Alzheimer's disease. Retrieved from [Link]

-

PubMed. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H). Retrieved from [Link]

-

PubMed. (2008, December 3). Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice. Retrieved from [Link]

-

ResearchGate. (2015, October 26). Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. Retrieved from [Link]

-

Frontiers. (2022, August 28). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Retrieved from [Link]

-

MDPI. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

-

Hilaris Publisher. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

-